molecular formula C27H27N3O4S3 B1684266 2-((Z)-((E)-3-ethyl-5-(3-Methylbenzo[d]thiazol-2(3H)-ylidene)-4-oxothiazolidin-2-ylidene)Methyl)-1-Methylpyridin-1-iuM 4-Methylbenzenesulfonate CAS No. 1427450-47-2

2-((Z)-((E)-3-ethyl-5-(3-Methylbenzo[d]thiazol-2(3H)-ylidene)-4-oxothiazolidin-2-ylidene)Methyl)-1-Methylpyridin-1-iuM 4-Methylbenzenesulfonate

Cat. No.: B1684266
CAS No.: 1427450-47-2
M. Wt: 553.7 g/mol
InChI Key: JXUCXXZZKSMBOJ-KPJFUTMLSA-M
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Description

The compound 2-((Z)-((E)-3-ethyl-5-(3-Methylbenzo[d]thiazol-2(3H)-ylidene)-4-oxothiazolidin-2-ylidene)Methyl)-1-Methylpyridin-1-iuM 4-Methylbenzenesulfonate is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes benzothiazole and pyridinium moieties, which contribute to its distinctive chemical properties and reactivity.

Mechanism of Action

Target of Action

HSP70-IN-4, also known as 2-((Z)-((E)-3-ethyl-5-(3-Methylbenzo[d]thiazol-2(3H)-ylidene)-4-oxothiazolidin-2-ylidene)Methyl)-1-Methylpyridin-1-iuM 4-Methylbenzenesulfonate, primarily targets the Heat Shock Protein 70 (HSP70) family . The HSP70 family is a class of molecular chaperones that are ubiquitously expressed and associated with all subcellular compartments . They play a critical role in protein synthesis and transport to maintain protein homeostasis .

Mode of Action

HSP70-IN-4 interacts with its target, HSP70, to modulate its function. HSP70 has been shown to inhibit apoptosis acting on the caspase-dependent pathway at several steps both upstream and downstream of caspase activation and on the caspase-independent pathway . HSP70-IN-4, as an inhibitor, is likely to disrupt these interactions, thereby modulating the function of HSP70.

Biochemical Pathways

HSP70 regulates important phenotypes such as tumor cell survival and proliferation by regulating a variety of key proteins in cancer-related signaling pathways . Mechanistically, overexpressed Hsp70 blocks NF-κB activation and p50/p65 nuclear translocation through inhibition of IKK mediated IκB (NF-κB inhibitor) phosphorylation . Therefore, HSP70-IN-4 could potentially affect these pathways by inhibiting HSP70.

Pharmacokinetics

The general understanding of hsp70 suggests that it plays a role in protein translocation across membranes , which could potentially influence the bioavailability of HSP70-IN-4.

Result of Action

The inhibition of HSP70 by HSP70-IN-4 could lead to a reduction in tumor growth and even cause their complete regression . This is because HSP70 is often overexpressed in cancer cells and contributes to oncogenesis and resistance to chemotherapy .

Action Environment

The action of HSP70-IN-4 can be influenced by various environmental factors. For instance, HSP70 is a stress-responsive protein that is induced by adverse environmental conditions . Therefore, the efficacy and stability of HSP70-IN-4 could potentially be affected by the stress conditions of the cellular environment.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Z)-((E)-3-ethyl-5-(3-Methylbenzo[d]thiazol-2(3H)-ylidene)-4-oxothiazolidin-2-ylidene)Methyl)-1-Methylpyridin-1-iuM 4-Methylbenzenesulfonate typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

    Condensation Reactions: Combining benzothiazole derivatives with pyridinium salts under acidic or basic conditions.

    Cyclization Reactions: Formation of the thiazolidinone ring through intramolecular cyclization.

    Sulfonation: Introduction of the 4-methylbenzenesulfonate group via sulfonation reactions using sulfonating agents like sulfur trioxide or chlorosulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. Key considerations include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((Z)-((E)-3-ethyl-5-(3-Methylbenzo[d]thiazol-2(3H)-ylidene)-4-oxothiazolidin-2-ylidene)Methyl)-1-Methylpyridin-1-iuM 4-Methylbenzenesulfonate: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the benzothiazole or pyridinium rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

2-((Z)-((E)-3-ethyl-5-(3-Methylbenzo[d]thiazol-2(3H)-ylidene)-4-oxothiazolidin-2-ylidene)Methyl)-1-Methylpyridin-1-iuM 4-Methylbenzenesulfonate: has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as a fluorescent probe or bioactive molecule.

    Medicine: Explored for its therapeutic properties, such as antimicrobial or anticancer activity.

    Industry: Utilized in the development of advanced materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    Cresol: An aromatic organic compound with similar structural features.

    Latanoprost Related Compound E: A prostaglandin analog with comparable functional groups.

    Bromomethyl methyl ether: A compound with analogous reactivity in substitution reactions.

Uniqueness

2-((Z)-((E)-3-ethyl-5-(3-Methylbenzo[d]thiazol-2(3H)-ylidene)-4-oxothiazolidin-2-ylidene)Methyl)-1-Methylpyridin-1-iuM 4-Methylbenzenesulfonate: stands out due to its unique combination of benzothiazole and pyridinium moieties, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

(2Z,5E)-3-ethyl-5-(3-methyl-1,3-benzothiazol-2-ylidene)-2-[(1-methylpyridin-1-ium-2-yl)methylidene]-1,3-thiazolidin-4-one;4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N3OS2.C7H8O3S/c1-4-23-17(13-14-9-7-8-12-21(14)2)26-18(19(23)24)20-22(3)15-10-5-6-11-16(15)25-20;1-6-2-4-7(5-3-6)11(8,9)10/h5-13H,4H2,1-3H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1/b20-18+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXUCXXZZKSMBOJ-KPJFUTMLSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC2=CC=CC=[N+]2C)SC(=C3N(C4=CC=CC=C4S3)C)C1=O.CC1=CC=C(C=C1)S(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1/C(=C/C2=CC=CC=[N+]2C)/S/C(=C/3\N(C4=CC=CC=C4S3)C)/C1=O.CC1=CC=C(C=C1)S(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N3O4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

553.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-((Z)-((E)-3-ethyl-5-(3-Methylbenzo[d]thiazol-2(3H)-ylidene)-4-oxothiazolidin-2-ylidene)Methyl)-1-Methylpyridin-1-iuM 4-Methylbenzenesulfonate
Reactant of Route 2
Reactant of Route 2
2-((Z)-((E)-3-ethyl-5-(3-Methylbenzo[d]thiazol-2(3H)-ylidene)-4-oxothiazolidin-2-ylidene)Methyl)-1-Methylpyridin-1-iuM 4-Methylbenzenesulfonate
Reactant of Route 3
2-((Z)-((E)-3-ethyl-5-(3-Methylbenzo[d]thiazol-2(3H)-ylidene)-4-oxothiazolidin-2-ylidene)Methyl)-1-Methylpyridin-1-iuM 4-Methylbenzenesulfonate
Reactant of Route 4
2-((Z)-((E)-3-ethyl-5-(3-Methylbenzo[d]thiazol-2(3H)-ylidene)-4-oxothiazolidin-2-ylidene)Methyl)-1-Methylpyridin-1-iuM 4-Methylbenzenesulfonate
Reactant of Route 5
2-((Z)-((E)-3-ethyl-5-(3-Methylbenzo[d]thiazol-2(3H)-ylidene)-4-oxothiazolidin-2-ylidene)Methyl)-1-Methylpyridin-1-iuM 4-Methylbenzenesulfonate
Reactant of Route 6
2-((Z)-((E)-3-ethyl-5-(3-Methylbenzo[d]thiazol-2(3H)-ylidene)-4-oxothiazolidin-2-ylidene)Methyl)-1-Methylpyridin-1-iuM 4-Methylbenzenesulfonate

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